1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyrazole ring and the subsequent functionalization with chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- **1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-
- **1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(2-methoxyphenyl)-
Uniqueness
The uniqueness of 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
CAS No. |
76195-72-7 |
---|---|
Molecular Formula |
C31H26ClN3O2 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
3-[2-(3-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C31H26ClN3O2/c1-36-24-14-10-20(11-15-24)28-19-29(35(34-28)23-7-5-6-22(32)18-23)30-26-8-3-4-9-27(26)33-31(30)21-12-16-25(37-2)17-13-21/h3-18,29,33H,19H2,1-2H3 |
InChI Key |
LBNJBNYLTAHQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.